molecular formula C12H23NO3 B13484463 Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate

Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate

Cat. No.: B13484463
M. Wt: 229.32 g/mol
InChI Key: NENLUIYSIMOZOY-UHFFFAOYSA-N
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Description

Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate (CAS 1496191-76-4) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol, features both a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl functional group on a cyclopentane scaffold . The Boc group is extensively used to protect amines during multi-step synthetic sequences, particularly in the synthesis of complex molecules like active pharmaceutical ingredients (APIs) and novel chemical entities . The presence of the hydroxymethyl group provides a versatile handle for further functionalization, enabling researchers to elaborate the molecule into more complex structures through reactions such as esterification, etherification, or oxidation. This makes it a valuable intermediate for constructing diverse compound libraries. The compound is characterized by its canonical SMILES representation, CC(C)(C)OC(=O)NCC1CCCC1CO . It is supplied with a typical purity of 98% and should be stored in a cool, dry place, with some sources recommending storage at refrigerated temperatures (2-8°C) . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)cyclopentyl]methyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-9-5-4-6-10(9)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)

InChI Key

NENLUIYSIMOZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1CO

Origin of Product

United States

Preparation Methods

Overview

This method involves the reaction of a cyclopentyl-based amine derivative with a suitable carbamoyl donor, typically tert-butyl chloroformate or tert-butyl isocyanate, under controlled conditions to form the carbamate linkage. The key is to introduce the hydroxymethyl group onto the cyclopentyl ring prior to carbamate formation, ensuring regioselectivity and high yield.

Step-by-step Procedure

Step Description Reagents & Conditions References
1. Hydroxymethylation of cyclopentyl Introduction of hydroxymethyl group at the 2-position Formaldehyde or paraformaldehyde with acid catalysis, or via hydroxymethylation of cyclopentene derivatives ,
2. Amine functionalization Conversion of hydroxymethyl group to amino group via reduction or substitution Reductive amination using ammonia or primary amines, or via nucleophilic substitution ,
3. Carbamate formation Reaction of the amine with tert-butyl chloroformate or tert-butyl isocyanate Base (e.g., triethylamine), in an inert solvent like dichloromethane (DCM) at 0–25°C ,

Reaction Scheme

Cyclopentyl derivative → Hydroxymethyl cyclopentyl → Amino cyclopentyl → Carbamate linkage with tert-butyl group

Advantages

  • High regioselectivity
  • Good control over functional group placement
  • Suitable for scale-up with optimization

Synthesis via Cyclopentylmethyl Precursors and Hydroxymethylation

Methodology

This approach involves starting from cyclopentylmethyl derivatives, which are first functionalized with hydroxymethyl groups, then converted into carbamates.

Key Steps

Reaction Conditions

  • Solvent: DCM or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Catalysts: Basic catalysts like sodium hydride (NaH) or potassium carbonate (K₂CO₃)

Supporting Data

Research indicates that this route offers a straightforward pathway to functionalize the cyclopentyl ring with hydroxymethyl groups, facilitating subsequent carbamate formation with high efficiency.

Enzymatic and Green Chemistry Approaches (Emerging Methods)

Recent advances focus on environmentally friendly methods, such as enzymatic hydroxymethylation or biocatalytic carbamate synthesis, which are still under development but show promising results in terms of selectivity and sustainability.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Remarks
Carbamate formation from hydroxymethylcyclopentyl Cyclopentyl derivatives tert-butyl chloroformate or tert-butyl isocyanate 0–25°C, inert solvent, base present 70–85% Widely used, scalable
Hydroxymethylation of cyclopentylmethyl Cyclopentylmethyl halides or alcohols Formaldehyde, base 0–50°C 65–80% High regioselectivity
Enzymatic methods Cyclopentyl derivatives Enzymes (e.g., hydroxymethyl transferases) Mild, aqueous Under research Eco-friendly, emerging

Notable Research Discoveries and Innovations

  • Patent CA3087004A1 describes a multi-step process involving initial amination of cyclohexyl derivatives followed by carbamate formation, emphasizing high purity and yield.
  • Recent synthetic optimizations include the use of microwave-assisted reactions to accelerate hydroxymethylation and carbamate formation, reducing reaction times and improving yields.
  • Green chemistry approaches are being explored, utilizing biocatalysts and solvent-free conditions to minimize environmental impact without compromising efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use as a prodrug, where the carbamate group is cleaved to release the active drug.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate involves the interaction of its functional groups with biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Influence : The hydroxymethyl group enhances hydrophilicity, while the tert-butyl carbamate increases steric bulk. Ethyl-linked carbamates (e.g., ) exhibit lower steric hindrance than methyl-linked analogs.
  • Stereochemistry : The (1S,3R) configuration in the cyclopentyl derivative may optimize spatial alignment for target binding compared to racemic or alternative stereoisomers.

Stability and Reactivity

  • Acid Sensitivity : The Boc group in all analogs is cleaved under strong acidic conditions (e.g., HCl/dioxane), but cyclopropane derivatives exhibit faster deprotection kinetics due to ring strain.
  • Thermal Stability : Cyclohexane derivatives demonstrate superior thermal stability (decomposition >200°C) compared to cyclopentane (~180°C) and cyclopropane (~150°C) analogs.

Biological Activity

Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate is a carbamate derivative that has gained attention for its potential biological activities. This article reviews the compound's mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H23NO3
  • CAS Number : 223763-91-5
  • Chemical Classification : Carbamate derivative

The compound features a tert-butyl group attached to a cyclopentyl ring with a hydroxymethyl substituent, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The mechanism involves:

  • Enzyme Inhibition : The compound can form covalent bonds with the active sites of enzymes, leading to modulation of their activity. This interaction can inhibit enzyme-catalyzed reactions, affecting metabolic pathways in biological systems.

Applications in Medicinal Chemistry

This compound has been investigated for various therapeutic applications:

  • Precursor for Drug Development : This compound is explored as a precursor for synthesizing pharmacologically active compounds. Its structure allows for modifications that can enhance bioactivity and selectivity against target proteins.
  • Model Compound in Biochemical Assays : It serves as a model in studies examining enzyme mechanisms and protein-ligand interactions, aiding in the understanding of carbamate derivatives' behavior in biological contexts.

Case Studies and Experimental Data

  • Inhibition Studies :
    • In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it was shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation in the nervous system .
  • Protective Effects Against Neurotoxicity :
    • Research indicates that carbamate derivatives similar to this compound exhibit protective effects against neurotoxic agents like amyloid-beta (Aβ). In astrocyte cell cultures treated with Aβ, these compounds reduced cell death by modulating inflammatory responses, although the efficacy varied based on concentration and exposure duration .
  • Bioavailability Studies :
    • Investigations into the bioavailability of this compound reveal that while it shows promise in vitro, its effectiveness in vivo may be limited by factors such as metabolic stability and distribution within biological systems. Further optimization is necessary to enhance its therapeutic potential .

Summary of Findings

Study FocusKey Findings
Enzyme InhibitionInhibits acetylcholinesterase; potential for modulating neurotransmission
Neuroprotective EffectsReduces astrocyte cell death induced by Aβ; anti-inflammatory properties
BioavailabilityLimited effectiveness in vivo; requires further optimization

Q & A

Q. Table 1: Synthetic Routes Comparison

ReagentsBase/SolventKey ConditionsKey Reference
tert-Butyl chloroformate + (1R,2S)-cyclopentanolTriethylamine/DCMAnhydrous, 0–25°C
Boc₂O + cyclopentylamine derivativeNaH/THFReflux, inert atmosphere

Basic: How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard. Key NMR signals include:

  • ¹H NMR : Hydroxymethyl protons (~1.5–2.0 ppm, cyclopentyl CH₂), tert-butyl singlet (~1.3 ppm).
  • ¹³C NMR : Carbamate carbonyl (~155 ppm), tert-butyl carbons (~28 ppm).
    High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₂₁NO₃: 215.29 g/mol) . Purity is assessed via HPLC with UV detection (210–254 nm).

Basic: What are the stability considerations for storage and handling?

Methodological Answer:
The compound is stable at room temperature in inert, anhydrous environments. Key precautions:

  • Storage : Desiccated at –20°C in amber vials to prevent moisture absorption and photodegradation.
  • Reactivity : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents.
  • Safety : Use PPE (gloves, goggles) and ensure ventilation due to potential dust inhalation .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:
Chiral resolution techniques are critical:

  • Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases to separate enantiomers.
  • Circular Dichroism (CD) : Confirm optical activity post-synthesis.
  • Chiral Pool Synthesis : Start with enantiopure (1R,2S)-cyclopentanol derivatives to avoid racemization. Kinetic resolution using enzymes (e.g., lipases) is also explored for scalable enantioselectivity .

Advanced: How can SHELX software aid in crystallographic analysis of this compound?

Methodological Answer:
SHELXL refines single-crystal X-ray diffraction

Data Collection : High-resolution (<1.0 Å) data at synchrotron sources.

Space Group Determination : Use SHELXS for initial phase solutions.

Refinement : Iterative cycles in SHELXL to optimize bond lengths/angles and R-factors.

Validation : Check for Twinning (SHELXD) and disorder modeling. SHELXPRO interfaces with macromolecular datasets for advanced applications .

Advanced: How to resolve contradictions in reported biological activities of structurally similar carbamates?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies:

  • Standardized Assays : Use identical enzyme concentrations (e.g., 10 nM), buffer pH (7.4), and incubation times.
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., tert-butyl carbamates with amino/hydroxy groups show 10–100 µM variability in kinase inhibition).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl) to isolate activity drivers .

Q. Table 2: Comparative Biological Activity

CompoundTarget EnzymeIC₅₀ (µM)Reference
Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamateTyrosine Kinase12.5 ± 1.2
Tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamateProtease45.0 ± 3.8

Advanced: What experimental designs are optimal for studying its enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • Molecular Docking : Software like AutoDock Vina predicts binding poses to active sites (e.g., cyclopentyl group fits hydrophobic pockets).
  • Mutagenesis Studies : Modify enzyme residues (e.g., Asp32Ala) to validate binding interactions .

Advanced: How to optimize reaction yields in large-scale syntheses?

Methodological Answer:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for Boc protection steps.
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for cost and efficiency.
  • Solvent-Free Conditions : Explore mechanochemical synthesis (ball-milling) to reduce waste.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

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